molecular formula C21H19FN6O2 B2785730 N-(4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251676-60-4

N-(4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2785730
CAS No.: 1251676-60-4
M. Wt: 406.421
InChI Key: NMISADJUSOBBKI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core with substituents that modulate its physicochemical and biological properties. The compound features:

  • A 4-fluorophenylacetamide group at the 2-position of the triazolopyrimidine ring.
  • A 7-methyl substituent on the pyrimidine moiety.
  • A 5-[(2-methylphenyl)amino] group, introducing steric and electronic effects via the ortho-methylated aniline.
  • A 3-oxo group, contributing to hydrogen-bonding interactions.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c1-13-5-3-4-6-17(13)25-20-23-14(2)11-18-26-27(21(30)28(18)20)12-19(29)24-16-9-7-15(22)8-10-16/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMISADJUSOBBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl and acetamide groups. Common reagents used in these reactions include various amines, acids, and catalysts. The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it suitable for use in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound: N-(4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide Likely C22H20FN6O2* ~420.44* 4-Fluorophenylacetamide, 7-methyl, 5-(2-methylphenyl)amino Potential hydrogen-bonding via 3-oxo group
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide C22H21FN6O2 420.448 2,5-Dimethylphenylacetamide, 5-(4-fluorophenyl)amino, 7-methyl Regioisomeric substituent arrangement
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) C12H10F2N4O2S 324.30 2,6-Difluorophenyl, sulfonamide, 5-methyl Herbicidal activity
N-(7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide C14H13N5O 275.29 Phenyl at C5, acetamide at C2, 7-methyl Synthesized via regioselective methods

*Estimated based on structural similarity to .

Key Observations:

Substituent Positionality: The target compound and its regioisomer in differ in the placement of fluorophenyl and methylphenyl groups.

Functional Group Impact :

  • The 3-oxo group in the target compound and contrasts with the sulfonamide in flumetsulam , which is critical for herbicidal activity.
  • Acetamide derivatives (target and ) generally exhibit improved metabolic stability compared to sulfonamides or carboxamides .

Synthetic Routes : The regioselective synthesis of triazolopyrimidines, as demonstrated in , suggests that the target compound’s synthesis may require careful optimization to avoid isomerization.

Broader Context: Pyrazolopyrimidine and Chromenone Derivatives

Evidence highlights structurally distinct but functionally related compounds, such as pyrazolo[3,4-d]pyrimidines and chromenone-acetamide hybrids. For example:

  • N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide shares a fluorophenylacetamide motif but incorporates a pyrazolopyrimidine core. This compound exhibited a melting point of 302–304°C and a molecular mass of 571.20 g/mol, underscoring the thermal stability of such derivatives.
  • Pyrazolo[4,3-c]pyridine carboxamides in (e.g., 923175-15-9) feature carboxamide groups but lack the triazole ring, reducing hydrogen-bonding capacity compared to the target compound.

Biological Activity

N-(4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that falls under the category of triazolopyrimidines. This compound has garnered significant attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H18F2N6O2C_{21}H_{18}F_{2}N_{6}O_{2}, characterized by a triazolo[4,3-c]pyrimidine core structure. The presence of functional groups such as the 4-fluoroanilino and 2-methylphenylamino groups contributes to its unique chemical behavior and biological activity.

Key Physical Properties:

  • Molecular Weight: 426.41 g/mol
  • Solubility: Soluble in organic solvents; stability under various pH conditions is noted.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves binding to enzymes or receptors, which modulates their activity and leads to various biological effects.

Biological Activities

Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity:
    • Compounds similar to this compound have shown moderate to good antimicrobial properties against various pathogens such as Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Properties:
    • Preliminary studies suggest that triazolopyrimidine derivatives can inhibit tumor cell proliferation. The mechanisms may involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects:
    • Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

A variety of studies have evaluated the biological activities of related compounds:

StudyFindings
Study 1 Investigated the antimicrobial efficacy of triazolopyrimidine derivatives; reported moderate activity against gram-positive bacteria .
Study 2 Explored the anticancer potential in vitro; compounds showed significant cytotoxicity against multiple cancer cell lines .
Study 3 Examined anti-inflammatory effects; indicated reduction in inflammatory markers in cell models .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing N-(4-fluorophenyl)-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the triazolopyrimidine core via cyclization of substituted pyrimidine precursors under reflux conditions (e.g., using acetic acid as a solvent) .
  • Step 2 : Introduction of the 2-methylphenylamino group via nucleophilic substitution, requiring precise temperature control (60–80°C) and anhydrous conditions .
  • Step 3 : Acetamide functionalization via coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
  • Critical Parameters : Solvent choice (e.g., DMF for solubility), reaction time optimization (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm), NH protons (δ 10.1–13.3 ppm for amine/imine tautomers), and methyl groups (δ 2.1–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • Purity Analysis : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as amine/imine tautomer ratios observed in NMR?

  • Methodological Answer :

  • Variable-Temperature NMR : Conduct experiments at 25°C vs. 60°C to observe dynamic equilibrium shifts (e.g., δ 10.1–11.2 ppm for NH protons) .
  • X-ray Crystallography : To unambiguously determine the dominant tautomer in the solid state (e.g., amine:imine ratio of 50:50 in related compounds) .
  • Computational Modeling : DFT calculations to predict tautomer stability and compare with experimental data .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification :
  • Kinase Inhibition Assays : Screen against panels of kinases (e.g., EGFR, VEGFR) due to structural similarity to triazolopyrimidine kinase inhibitors .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify downstream signaling pathways affected by the compound .
  • Structural-Activity Relationship (SAR) : Synthesize analogs with modifications to the fluorophenyl or acetamide groups to pinpoint critical pharmacophores .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling :
  • ADME Studies : Measure plasma stability (e.g., t1/2 in rodent plasma), metabolic pathways (CYP450 enzyme assays), and bioavailability (oral vs. intravenous administration) .
  • Formulation Optimization : Use nanoemulsions or liposomes to improve solubility and tissue penetration .
  • Toxicology Screening : Acute toxicity studies (LD50) and histopathological analysis to rule out off-target effects .

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